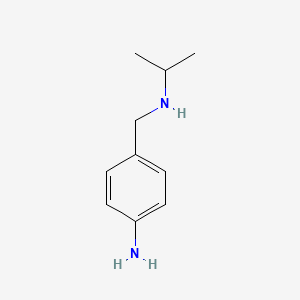

N-Isopropyl-4-aminobenzylamine

Description

Properties

IUPAC Name |

4-[(propan-2-ylamino)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-8(2)12-7-9-3-5-10(11)6-4-9/h3-6,8,12H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKOYUSYMNIQQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573352 | |

| Record name | 4-{[(Propan-2-yl)amino]methyl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324560-63-6 | |

| Record name | 4-{[(Propan-2-yl)amino]methyl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via N-Alkylation of 4-Aminobenzylamine

One common method involves the direct alkylation of 4-aminobenzylamine with isopropyl halides or related alkylating agents under controlled conditions.

-

$$

\text{4-Aminobenzylamine} + \text{Isopropyl halide} \xrightarrow[\text{Base}]{\text{Solvent}} \text{this compound}

$$ -

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile

- Base: Triethylamine or potassium carbonate to neutralize the generated acid

- Temperature: Room temperature to moderate heating (e.g., 50–80°C)

- Reaction Time: Several hours to overnight

-

- Protection of the para-amino group may be necessary to avoid side reactions.

- Purification typically involves extraction and recrystallization.

Synthesis via Reduction of Nitro Precursors

An alternative route involves the reduction of N-isopropyl-4-nitrobenzylamine intermediates:

- Step 1: Synthesis of 4-nitrobenzyl chloride or 4-nitrobenzylamine derivatives.

- Step 2: N-alkylation with isopropylamine.

Step 3: Catalytic hydrogenation or chemical reduction of the nitro group to the amino group.

Catalysts and Reducing Agents:

- Raney nickel catalyst under hydrogen atmosphere

- Chemical reducing agents such as iron powder in acidic medium or tin chloride

-

- High selectivity and yield

- Mild reaction conditions

Acetyl Protection and Deprotection Strategy

To improve selectivity and yield, a protection-deprotection strategy is often employed:

-

- N-alkylbenzylamine is acetylated using acetic acid and diacetyl oxide at elevated temperatures (80–140°C).

- This step protects the amine group during subsequent nitration.

-

- The protected intermediate undergoes nitration to introduce the nitro group selectively.

-

- Removal of the acetyl protecting group.

- Reduction of the nitro group to the amino group using Raney Ni catalyst under mild conditions.

-

- Enhanced nitration orientation and yield.

- Reduced steric hindrance during reduction.

- Lower production costs due to recycling of protective materials.

Comparative Table of Preparation Methods

| Method | Key Steps | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Direct N-Alkylation | Alkylation of 4-aminobenzylamine | Room temp to 80°C, base, solvent | Moderate | Moderate | Simple, straightforward | Possible side reactions, protection needed |

| Reduction of Nitro Precursors | N-alkylation → nitration → reduction | Raney Ni catalyst, mild H2 atmosphere | High | High | High selectivity and purity | Multi-step, requires catalyst |

| Acetyl Protection Strategy | Acetylation → nitration → deprotection → reduction | 80–140°C acetylation, Raney Ni reduction | Very High | Very High | Improved yield, cost-effective | More complex, requires recycling |

Research Findings and Optimization

- Catalyst Efficiency: Raney nickel has been demonstrated as an effective catalyst for the reduction step, providing high selectivity and minimizing by-products.

- Reaction Conditions: Mild temperatures and controlled reaction times optimize yields and product purity.

- Protective Group Recycling: The acetyl protecting group can be recovered and reused, reducing material costs and environmental impact.

- Industrial Scale-Up: Continuous flow reactors and high-pressure hydrogenation techniques are employed in industrial settings for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-4-aminobenzylamine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group in the precursor can be reduced to an amino group.

Substitution: The benzylamine moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalysts like palladium on carbon and reducing agents such as hydrogen gas are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion of nitrobenzyl chloride to this compound.

Substitution: Formation of halogenated or nitrated benzylamine derivatives.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry

N-Isopropyl-4-aminobenzylamine serves as a crucial reagent in organic synthesis. It is utilized to synthesize more complex organic molecules and to study various reaction mechanisms. The compound can undergo oxidation to form nitroso or nitro derivatives, and it can also participate in substitution reactions to produce halogenated or nitrated benzylamine derivatives.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Product Type | Description |

|---|---|---|

| Oxidation | Nitro derivatives | Formation of nitroso or nitro derivatives |

| Reduction | Benzylamine derivatives | Conversion of nitrobenzyl chloride |

| Substitution | Halogenated derivatives | Formation of halogenated benzylamine derivatives |

Biological Research

Potential Biological Activities

The compound has been studied for its potential effects on biological systems, particularly regarding its interaction with sigma-1 receptors. Research indicates that INBA may enhance neurotransmitter release, particularly dopamine, suggesting its role in modulating dopaminergic signaling pathways .

In Vitro Studies

In vitro experiments have demonstrated that INBA increases cell viability in neuronal cultures exposed to oxidative stress by approximately 30% compared to untreated controls. Additionally, it has been shown to enhance dopamine release in cultured neurons.

In Vivo Studies

In vivo studies have further elucidated the therapeutic potential of INBA:

- In animal models of Alzheimer's disease, administration of INBA improved cognitive function and reduced amyloid plaque formation.

- Following stroke, INBA treatment significantly reduced infarct size and improved recovery outcomes.

Medicinal Applications

Drug Development

this compound is being explored for its potential use in drug development due to its unique structural properties that confer distinct pharmacological activities. Its dual functionality as both an amine and an aromatic compound allows it to interact with various biological targets, making it a candidate for developing therapeutics aimed at neurological disorders and other conditions .

Antimicrobial and Anticancer Activities

Research has indicated that INBA exhibits antimicrobial properties and may possess anticancer activities. These properties are under investigation for potential applications in developing new therapeutic agents against resistant bacterial strains and cancer cells .

Industrial Applications

Production of Dyes and Polymers

In industrial settings, this compound is utilized in the production of dyes, pigments, and other chemicals. Its reactivity makes it suitable for creating various industrial compounds that require specific functional groups for desired properties .

Case Studies

Several case studies highlight the applications of this compound:

- Neuroprotective Effects : A study demonstrated that INBA treatment in models of oxidative stress resulted in increased neuronal survival rates, indicating its potential neuroprotective effects.

- Cognitive Enhancement in Alzheimer Models : Research involving animal models showed that INBA administration led to significant improvements in cognitive tests and reduced pathological markers associated with Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-Isopropyl-4-aminobenzylamine involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound may also influence cellular signaling pathways by altering the levels of nitric oxide or other signaling molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogs can be categorized based on variations in substituents and backbone modifications:

A. 4-Aminobenzylamine ()

- Structure : A benzylamine with a primary amine group at the para position.

- Key Difference: Lacks the N-isopropyl substitution present in N-Isopropyl-4-aminobenzylamine.

- Applications: Serves as a precursor for dyes, polymers, and pharmaceutical intermediates.

B. N-Isopropylbenzylamine ()

- Key Difference: The absence of the para-amine group distinguishes it from this compound.

- Analytical methods (e.g., chromatography) are required to distinguish it from illicit substances due to structural similarities .

C. BD 1008 and BD 1047 ()

- Structures: BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide) and BD 1047 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide).

- Key Differences: Both feature dichlorophenyl and complex amine substituents, unlike the simpler benzyl-isopropyl-amine backbone of this compound.

- Applications: These compounds are σ receptor ligands with demonstrated neuropharmacological activity, suggesting that this compound’s simpler structure may lack comparable receptor affinity .

Physicochemical and Functional Properties

The table below summarizes inferred properties based on structural comparisons:

Key Observations :

Research and Industrial Relevance

- Its discontinued status further restricts current applications .

- Analytical Challenges: N-Isopropylbenzylamine’s role as a methamphetamine isomer underscores the importance of precise structural characterization for compounds like this compound to avoid misidentification .

Biological Activity

N-Isopropyl-4-aminobenzylamine is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an isopropyl group attached to the nitrogen atom of a benzylamine structure. This configuration influences its biological properties and reactivity. The compound's molecular formula is , and it is characterized by the following structural features:

| Feature | Description |

|---|---|

| Functional Groups | Amine group, Isopropyl substituent |

| Molecular Weight | 176.26 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter systems. The amine group allows for hydrogen bonding and ionic interactions with proteins and nucleic acids, while the isopropyl group may enhance lipophilicity, facilitating cell membrane penetration.

- Neurotransmitter Modulation: Research indicates that this compound may influence neurotransmitter systems, potentially offering therapeutic effects in conditions such as depression and anxiety.

- Enzyme Interaction: It has been studied for its ability to modulate enzyme activities, particularly those involved in neurotransmission and metabolic pathways.

Pharmacological Applications

This compound has been investigated for its potential applications in drug development:

- Antidepressant Effects: Preclinical studies suggest that this compound may exhibit antidepressant-like effects by modulating serotonin and norepinephrine levels.

- Anticonvulsant Activity: Similar compounds have shown efficacy against seizures in animal models, indicating potential for treating epilepsy .

Case Studies

-

Antidepressant Activity:

- A study investigated the effects of this compound on rodent models of depression. Results indicated significant reductions in depressive behaviors compared to control groups, suggesting its potential as an antidepressant agent.

-

Anticonvulsant Efficacy:

- In a controlled study using the maximal electroshock seizure (MES) model, derivatives of benzylamines were evaluated for their anticonvulsant properties. Findings indicated that compounds structurally related to this compound exhibited significant protective effects against seizures at doses comparable to established anticonvulsants like phenobarbital .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-Isopropyl-4-nitrobenzylamine | Nitro group instead of amine | Potential anti-cancer activity |

| N-Methyl-4-aminobenzylamine | Methyl group instead of isopropyl | Different pharmacokinetic properties |

| 4-Aminobenzanilide | Lacks isopropyl substituent | Established anticonvulsant activity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Isopropyl-4-aminobenzylamine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via reductive amination between 4-aminobenzylamine and isopropyl ketones or aldehydes. Optimization involves adjusting solvent polarity (e.g., ethanol or THF), catalyst selection (e.g., palladium or Raney nickel for hydrogenation), and temperature control (40–80°C). Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization improves yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

- ¹H NMR : Aromatic protons (δ 6.5–7.5 ppm), isopropyl CH₃ doublet (δ 1.0–1.2 ppm), and NH₂/amine protons (δ 2.5–3.5 ppm).

- ¹³C NMR : Quaternary carbons in the benzyl group (~130 ppm) and isopropyl carbons (~20–25 ppm).

Infrared (IR) spectroscopy identifies N-H stretches (~3300 cm⁻¹) and aromatic C=C (~1600 cm⁻¹). Mass spectrometry (MS) confirms molecular ion peaks (m/z ~178 for [M+H]⁺) .

Q. What are the primary research applications of this compound in medicinal chemistry and material science?

- Methodological Answer :

- Medicinal Chemistry : Serves as a precursor for bioactive molecules, including kinase inhibitors and antimicrobial agents. Its amine group facilitates functionalization via Schiff base formation or amide coupling .

- Material Science : Used in polymer crosslinking due to its bifunctional (amine and aromatic) structure, enhancing thermal stability in epoxy resins .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store at –20°C in airtight containers. Spills require neutralization with dilute acetic acid followed by solidification with absorbents (e.g., vermiculite). Dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data when synthesizing this compound under varying catalytic conditions?

- Methodological Answer : Contradictions (e.g., yield fluctuations) require systematic controls:

- Reproducibility Checks : Replicate reactions with identical catalysts (e.g., Pd/C vs. PtO₂).

- Byproduct Analysis : Use GC-MS to identify impurities from side reactions (e.g., over-reduction).

- Kinetic Studies : Monitor reaction progress via in situ IR or HPLC to pinpoint rate-limiting steps .

Q. What advanced chromatographic methods are required to distinguish this compound from structurally similar amines in complex matrices?

- Methodological Answer : Use chiral GC-MS or HPLC with a phenyl-hexyl stationary phase. Key parameters:

- GC-MS : Electron ionization (70 eV), splitless injection, and a mid-polar column (e.g., DB-17ms) to separate isomers like N-isopropylbenzylamine .

- HPLC : Gradient elution (ACN/0.1% TFA) with UV detection at 254 nm for baseline resolution .

Q. What mechanistic insights govern the hydrogenation of secondary amide intermediates in the synthesis of this compound derivatives?

- Methodological Answer : Catalytic hydrogenation (H₂/Pd) proceeds via adsorption of the amide onto the catalyst surface, followed by cleavage of the C=O bond. Steric hindrance from the isopropyl group slows kinetics, requiring higher pressures (5–10 bar). Computational studies (DFT) reveal transition-state stabilization through π-backbonding in Pd catalysts .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-donating isopropyl group increases amine nucleophilicity, favoring SN2 mechanisms. However, steric bulk reduces accessibility, necessitating polar aprotic solvents (e.g., DMF) to enhance reactivity. Substituent effects are quantified via Hammett plots (σₚ values) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.